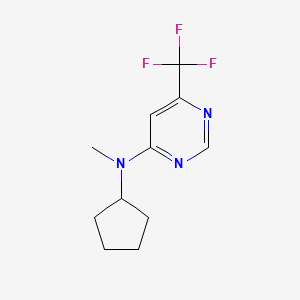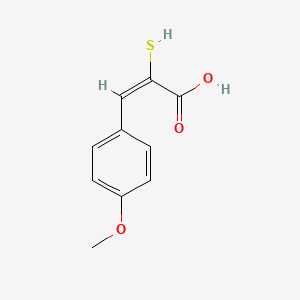![molecular formula C13H22ClN5 B12228207 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B12228207.png)
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substitutions, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves the cyclocondensation of acetylenic ketones with hydrazines . The reaction is carried out in ethanol, providing regioisomeric pyrazoles . The specific conditions, such as temperature and solvent, can be optimized to favor the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors could enhance efficiency and yield by providing better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of more complex pyrazoles.
1-isopropyl-1H-pyrazol-5-yl: Another pyrazole derivative with similar structural features.
Uniqueness
1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
2-ethyl-5-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-13(8-11(4)16-17)14-9-12-6-7-15-18(12)10(2)3;/h6-8,10,14H,5,9H2,1-4H3;1H |
InChI Key |
DUDTZMNMJXUNSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12228125.png)
![N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12228126.png)
![4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine](/img/structure/B12228133.png)
![{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol](/img/structure/B12228134.png)
![4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B12228136.png)

![6-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228149.png)
![{2-[2-(Propan-2-yl)pyrimidin-4-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol](/img/structure/B12228150.png)
![6-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228169.png)

![[1-(4-Phenyl-1,3-thiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12228177.png)
![1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12228188.png)
![2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12228191.png)

